N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 333459-59-9
VCID: VC21513231
InChI: InChI=1S/C11H10ClN3OS2/c1-7(16)13-10-14-15-11(18-10)17-6-8-3-2-4-9(12)5-8/h2-5H,6H2,1H3,(H,13,14,16)
SMILES: CC(=O)NC1=NN=C(S1)SCC2=CC(=CC=C2)Cl
Molecular Formula: C11H10ClN3OS2
Molecular Weight: 299.8g/mol

N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

CAS No.: 333459-59-9

Cat. No.: VC21513231

Molecular Formula: C11H10ClN3OS2

Molecular Weight: 299.8g/mol

* For research use only. Not for human or veterinary use.

N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide - 333459-59-9

Specification

CAS No. 333459-59-9
Molecular Formula C11H10ClN3OS2
Molecular Weight 299.8g/mol
IUPAC Name N-[5-[(3-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide
Standard InChI InChI=1S/C11H10ClN3OS2/c1-7(16)13-10-14-15-11(18-10)17-6-8-3-2-4-9(12)5-8/h2-5H,6H2,1H3,(H,13,14,16)
Standard InChI Key BVUSWUOQBXRTGR-UHFFFAOYSA-N
SMILES CC(=O)NC1=NN=C(S1)SCC2=CC(=CC=C2)Cl
Canonical SMILES CC(=O)NC1=NN=C(S1)SCC2=CC(=CC=C2)Cl

Introduction

N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic compound belonging to the thiadiazole derivatives. Thiadiazoles are characterized by a five-membered ring containing nitrogen and sulfur atoms, which are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This specific compound features a 3-chlorobenzylthio group attached to a thiadiazole ring, along with an acetamide moiety, contributing to its potential biological activity and unique chemical properties.

Biological Activities

Thiadiazole derivatives are known for their promising biological activities, including antimicrobial, antifungal, and anticancer properties. These compounds interact with specific molecular targets within biological systems, potentially modulating enzyme or receptor activity due to the pharmacophoric nature of the thiadiazole ring. While specific biological activity data for N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is limited, related compounds have shown potential as inhibitors of various enzymes and receptors.

Research Findings and Future Directions

Research on thiadiazole derivatives, including those with chlorobenzylthio groups, suggests that these compounds are of great interest for further structure optimization and in-depth studies as potential therapeutic agents. Molecular docking studies can help elucidate the binding affinity and specificity of these compounds towards different biological targets . Future research should focus on the synthesis and biological evaluation of N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide to fully explore its potential applications.

Comparison with Similar Compounds

Similar compounds, such as N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide, have shown promising biological activities. The uniqueness of N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other thiadiazole derivatives.

CompoundBiological ActivityUnique Features
N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamideAntimicrobial, anticancer4-chlorobenzylthio and 3-phenylpropanamide moieties
N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamidePotential antimicrobial, anticancer3-chlorobenzylthio and acetamide moieties

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